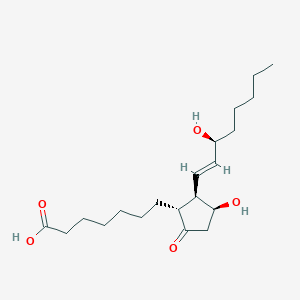
1-(Phenoxymethyl)-1H-benzotriazole
概要
説明
1-(Phenoxymethyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and as intermediates in organic synthesis. The phenoxymethyl group attached to the benzotriazole ring enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenoxymethyl)-1H-benzotriazole typically involves the reaction of benzotriazole with phenoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:
Benzotriazole+Phenoxymethyl chloride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1-(Phenoxymethyl)-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxymethyl benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzotriazole derivatives.
科学的研究の応用
1-(Phenoxymethyl)-1H-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Employed as a corrosion inhibitor in various industrial applications, including the protection of metals from oxidative damage.
作用機序
The mechanism of action of 1-(Phenoxymethyl)-1H-benzotriazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1H-Benzotriazole: The parent compound without the phenoxymethyl group.
2-(Phenoxymethyl)-1H-benzotriazole: A positional isomer with the phenoxymethyl group attached at a different position on the benzotriazole ring.
1-(Phenoxymethyl)-2H-benzotriazole: A tautomeric form with the hydrogen atom on a different nitrogen atom in the benzotriazole ring.
Uniqueness
1-(Phenoxymethyl)-1H-benzotriazole is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and physical properties
特性
IUPAC Name |
1-(phenoxymethyl)benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-6-11(7-3-1)17-10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWVGFYDCFRPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCN2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348800 | |
| Record name | 1-(Phenoxymethyl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111198-02-8 | |
| Record name | 1-(Phenoxymethyl)benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111198-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenoxymethyl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Phenoxymethyl)-1H-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-(phenoxymethyl)benzotriazole derivatives effective as antifungal agents?
A: Research indicates that 1-(phenoxymethyl)benzotriazole derivatives exhibit antifungal activity against a range of fungal species, including Pyricularia oryzae, Fusarium axysporum f.sp. sesami, Valsa ceratosperma, and Botrytis cinerea [, ]. While the exact mechanism of action remains unclear, studies suggest that the activity is influenced by the substituents on the phenoxy group.
Q2: How do different substituents on the phenoxy group of 1-(phenoxymethyl)benzotriazole influence its antifungal activity?
A: Quantitative Structure-Activity Relationship (QSAR) analysis reveals that the antifungal activity of 1-(phenoxymethyl)benzotriazole is significantly affected by the electronic, steric, and hydrophobic properties of the substituents on the phenoxy group [, ]. For instance, the optimal steric parameter (B1) for activity against P. oryzae and F. axysporum f.sp. sesami was found to be 1.40 Å []. Furthermore, hydrogen bonding capacity of the substituents also plays a role in the compound's antifungal efficacy [, ].
Q3: Were any specific 1-(phenoxymethyl)benzotriazole derivatives identified as particularly promising antifungal agents?
A: The research highlighted two compounds, denoted as (Ia) and (Id), as the most effective antifungal agents among the tested 1-(phenoxymethyl)benzotriazole derivatives []. These compounds demonstrated superior efficacy against the studied fungal species compared to other derivatives with varying substituents. Further research on these specific compounds is necessary to explore their potential as novel antifungal treatments.
Q4: Beyond antifungal activity, what other properties of 1-(phenoxymethyl)benzotriazole derivatives have been studied?
A: Researchers have investigated the influence of solvent environment on the chemical shift of the methylene proton in 1-(phenoxymethyl)benzotriazole derivatives using linear free energy relationship (LFER) analysis []. This study revealed that factors like electron-withdrawing capacity of substituents, local diamagnetic effects of adjacent atoms, and solvent polarity significantly impact the chemical shift, offering insights into the compound's behavior in different environments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















